molecular formula C23H15Cl3F3N3O B2505210 (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 676604-91-4

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2505210
CAS No.: 676604-91-4
M. Wt: 512.74
InChI Key: MUXQFAOGOQKUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex enamide derivative characterized by multiple halogenated aromatic rings (chlorine and trifluoromethyl groups) and a cyano-substituted propenamide backbone. The (E)-configuration of the propenamide group is critical for maintaining steric and electronic interactions with biological targets .

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3F3N3O/c1-12-5-14(13(2)32(12)19-9-17(24)8-18(25)10-19)6-15(11-30)22(33)31-21-7-16(23(27,28)29)3-4-20(21)26/h3-10H,1-2H3,(H,31,33)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXQFAOGOQKUAY-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a synthetic organic compound notable for its complex chemical structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • Chlorinated phenyl ring
  • Trifluoromethyl group
  • Cyano group
  • Pyrrol moiety

Its molecular formula is C23H20ClF3N2C_{23}H_{20}ClF_3N_2, and it has a molecular weight of 439.87 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. It may exert its effects through:

  • Inhibition of Enzymatic Activity : By binding to target enzymes, the compound can modulate their activity, which is crucial in processes such as cell proliferation and apoptosis.
  • Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, influencing downstream signaling pathways.

Anticancer Properties

Research has indicated that (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (µM)Effect Description
SW480 (Colon)10Induces late apoptosis in 95% of cells
K-562 (Leukemia)15Reduces cell viability by 66%
PC3 (Prostate)12Decreases cell number by 69%

These results suggest that the compound effectively reduces cell viability and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

  • In Vitro Study on Colon Cancer Cells :
    • A study evaluated the cytotoxic effects of the compound on colon cancer cell lines SW480 and SW620. Results demonstrated a significant reduction in live cell counts after treatment with varying concentrations over 72 hours. The highest reduction was noted at an IC50 concentration where over 90% of cells underwent apoptosis .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups, physicochemical properties, and reported bioactivity:

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Reported Bioactivity/Use
Target Compound Enamide-linked pyrrole 2-chloro-5-(trifluoromethyl)phenyl, 3,5-dichlorophenyl Suspected kinase inhibition (theoretical)
Flutolanil (C17H16F3NO2) Benzamide-linked oxazole Trifluoromethyl, dichlorophenyl Fungicide (succinate dehydrogenase inhibitor)
Chlorfenapyr (C15H11BrClF3N2O) Halogenated pyrrole Bromine, trifluoromethyl, chlorophenyl Insecticide/miticide (proton gradient disruption)
Cyenopyrafen (C18H15Cl2NO2) Propenamide-linked pyrazole Dichlorophenyl, cyano group Acaricide (mitochondrial complex III inhibition)

Key Findings:

Halogenation Patterns: The target compound’s 3,5-dichlorophenyl and trifluoromethyl groups enhance lipid solubility and metabolic stability compared to less halogenated analogs like flutolanil .

Research Limitations and Data Gaps

  • Synthetic Accessibility : The compound’s multi-step synthesis (e.g., Suzuki coupling for aryl-pyrrole linkage) may limit scalability compared to simpler analogs like flutolanil.
  • Environmental Impact : TRI data revisions (e.g., manganese compound corrections) underscore the need for rigorous reporting frameworks to assess halogenated enamide derivatives .

Q & A

Q. What synthetic strategies are recommended for synthesizing the target compound?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the aryl and pyrrole moieties . Condensation reactions between intermediates, such as activated carbonyl groups and amines, are critical for forming the enamide backbone. Purification via column chromatography with gradient elution is essential to isolate high-purity product .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton and carbon environments, particularly distinguishing E/Z isomerism in the enamide group.
  • 19F NMR : For verifying trifluoromethyl and dichlorophenyl substituents .
  • X-ray crystallography : To resolve stereochemical ambiguities and validate the (E)-configuration .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Use receptor-binding assays (e.g., fluorescence polarization for kinase inhibition) or cell viability assays (MTT/XTT) to screen for activity against cancer or inflammatory targets . Fluorogenic substrates can enhance sensitivity in enzyme inhibition studies .

Q. How should researchers address solubility challenges in biological testing?

Employ co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Physicochemical profiling (logP, pKa) via HPLC or shake-flask methods can guide solvent selection .

Advanced Research Questions

Q. How can conflicting solubility data between computational predictions and experimental results be resolved?

Perform molecular dynamics simulations with explicit solvent models to account for solvation effects. Validate experimentally via dynamic light scattering (DLS) or nephelometry to detect aggregation . Adjust force field parameters in simulations to match observed behavior .

Q. What experimental design principles optimize yield in multi-step syntheses?

Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). For example, a Box-Behnken design can optimize coupling reactions by balancing reaction time and reagent stoichiometry . Real-time monitoring via inline FTIR or HPLC improves reproducibility .

Q. How to elucidate the mechanism of action when cellular assay results contradict biochemical data?

Use orthogonal approaches:

  • Proteomics : Identify off-target binding partners via affinity pulldown and LC-MS/MS.
  • Gene knockdown (siRNA/CRISPR) : Confirm target specificity by observing rescue of phenotype .
  • Thermal shift assays : Validate direct target engagement by measuring protein stability .

Q. What strategies validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH) with HPLC-MS to track degradation products. Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic transitions . For hydrolytic stability, perform pH-dependent kinetic studies .

Data Analysis and Contradictions

Q. How to reconcile discrepancies between computational docking scores and experimental IC50 values?

Re-evaluate docking parameters (e.g., solvation, protein flexibility) and validate with mutagenesis studies. Use surface plasmon resonance (SPR) to measure binding kinetics and confirm docking poses . Cross-check with free-energy perturbation (FEP) calculations for accurate affinity predictions .

Q. What statistical methods are robust for SAR analysis of derivatives?

Apply multivariate regression (PLS or random forest) to correlate substituent properties (Hammett σ, logP) with bioactivity. Cluster derivatives based on substituent electronic effects (e.g., chloro vs. trifluoromethyl) to identify activity trends . Use hierarchical clustering to group structurally similar analogs for focused screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.